molecular formula C20H27N5O4 B2793629 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-88-7

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2793629
CAS No.: 941885-88-7
M. Wt: 401.467
InChI Key: YOOKMBMYEBGKGW-UHFFFAOYSA-N
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Description

This compound belongs to the 1H-purine-2,6(3H,7H)-dione class, characterized by a xanthine core (1,3-dimethylxanthine) with substitutions at positions 7 and 6. The structural features include:

  • Position 8: An isopropylamino group, introducing steric bulk and secondary amine functionality.
  • Positions 1 and 3: Methyl groups, typical in xanthine derivatives to modulate pharmacokinetic properties.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12(2)21-19-22-17-16(18(27)24(5)20(28)23(17)4)25(19)10-14(26)11-29-15-8-6-13(3)7-9-15/h6-9,12,14,26H,10-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKMBMYEBGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position modifications significantly influence biological activity. Key comparisons include:

Compound Name Substituent at Position 8 Biological Activity/Target Key Findings Reference
Target Compound Isopropylamino Not explicitly stated Hypothesized to target TryS or kinases based on structural analogs.
TC227 (PD class) (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl Trypanothione synthetase (TryS) inhibition IC50 values in µM range; species-specific inhibition (e.g., TbTryS, LiTryS).
8-(Ethylsulfonyl)-1,3,7-trimethyl analog Ethylsulfonyl Necroptosis inhibition (MLKL targeting) IC50 = 273 nM; improved solubility due to sulfonyl group.
8-Bromo-1,3-dimethyl-7-R derivatives Bromo or thio groups Broad-spectrum drug candidates Functionalized via nucleophilic substitution for diverse pharmacological activity.

Structural Insights :

  • Isopropylamino vs. Sulfonyl Groups: The isopropylamino group in the target compound may enhance binding to amine-sensitive pockets (e.g., TryS active sites), whereas sulfonyl groups (as in ) improve metabolic stability.
  • Hydrazinyl Derivatives (TC227) : The hydrazine linker in TC227 enables π-π stacking with aromatic residues in TryS, a feature absent in the target compound .

Substituent Variations at Position 7

The 7-position hydroxy-phenoxypropyl chain is critical for solubility and target engagement. Comparisons include:

Compound Name Substituent at Position 7 Key Features
Target Compound 2-Hydroxy-3-(p-tolyloxy)propyl p-Tolyl group enhances lipophilicity; hydroxy groups aid solubility.
7-(But-2-yn-1-yl) analogs (Linagliptin intermediates) But-2-yn-1-yl Alkyne group used in click chemistry for conjugation; antidiabetic applications.
7-(3-Phenylpropyl) derivatives 3-Phenylpropyl Increased aromatic interactions; explored in CNS-targeting agents.

Functional Implications :

  • p-Tolyloxy vs. Phenoxy: The p-tolyl group (methyl-substituted phenyl) in the target compound may enhance membrane permeability compared to unsubstituted phenoxy groups (e.g., in TC227) .
  • Hydroxypropyl vs. Alkyne Chains : The hydroxypropyl moiety supports aqueous solubility, whereas alkynyl groups (as in ) facilitate synthetic modifications.

Spectroscopic Comparison :

  • 1H-NMR : Methyl groups at δ 3.2–3.4 ppm (N-CH3) and aromatic protons at δ 6.8–7.4 ppm (p-tolyl) align with analogs like TC227 .
  • Mass Spectrometry : Expected [M+H]+ ~450–470 Da, similar to PD-class compounds .

Q & A

Q. What systematic approaches study structure-crystallography relationships?

  • Methodological Answer : Compare crystal packing of analogs:
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds in the purine core stabilize planar conformations.
  • Packing Motifs : p-Tolyloxy groups induce π-stacking (3.5 Å spacing) vs. morpholine analogs forming hydrogen-bonded chains .

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